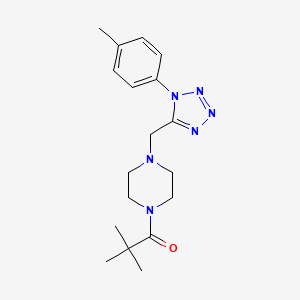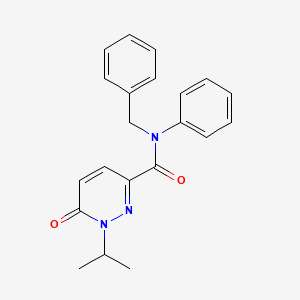
4-Chlor-5-methylpyridin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 5-position, and a carboxamide group at the 2-position. This compound is used in various scientific research fields due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-methylpyridine-2-carboxamide is utilized in various scientific research applications, including:
Safety and Hazards
Zukünftige Richtungen
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of this methodology could provide a privileged pyridine scaffold containing biologically relevant molecules .
Wirkmechanismus
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that the compound can react with other substances in a nonchlorinated organic solvent . More research is needed to understand its interaction with its targets and the resulting changes.
Pharmacokinetics
It’s soluble in Dichloromethane, Ethyl Acetate, and Methanol , which may influence its bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-5-methylpyridine-2-carboxamide . For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Also, it should be stored at -20° C to maintain its stability.
Vorbereitungsmethoden
The synthesis of 4-Chloro-5-methylpyridine-2-carboxamide typically involves the chlorination of 5-methylpyridine-2-carboxamide. One common method includes the reaction of 5-methylpyridine-2-carboxamide with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at a controlled temperature . The reaction proceeds with the substitution of the hydrogen atom at the 4-position by a chlorine atom, resulting in the formation of 4-Chloro-5-methylpyridine-2-carboxamide.
Analyse Chemischer Reaktionen
4-Chloro-5-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group at the 5-position can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carboxamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Vergleich Mit ähnlichen Verbindungen
4-Chloro-5-methylpyridine-2-carboxamide can be compared with other similar compounds, such as:
4-Chloro-N-methylpyridine-2-carboxamide: This compound has a similar structure but with a methyl group attached to the nitrogen atom of the carboxamide group.
5-Methylpyridine-2-carboxamide: Lacks the chlorine atom at the 4-position, resulting in different chemical reactivity and biological activity.
4-Chloro-2-pyridinecarboxamide: Similar structure but without the methyl group at the 5-position, affecting its chemical properties and applications.
These comparisons highlight the unique chemical and biological properties of 4-Chloro-5-methylpyridine-2-carboxamide, making it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
4-chloro-5-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-3-10-6(7(9)11)2-5(4)8/h2-3H,1H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOVXGSQOFXDRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2368898.png)
![2-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B2368900.png)
![5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2368901.png)
![Methyl (E)-4-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2368902.png)
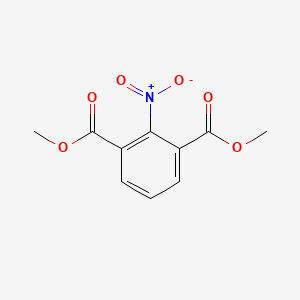
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide](/img/structure/B2368912.png)
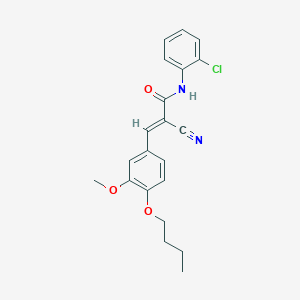
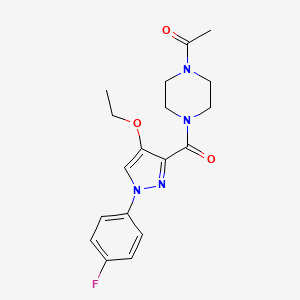
![6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2368915.png)


